Monothioketali
Monothioketals, also known as 1-thio-ketals or simply thio-ketals, are a class of organosulfur compounds. These compounds feature an ester-like structure with a sulfur atom replacing the oxygen in traditional ketals. Monothioketals can be synthesized through various methods such as nucleophilic substitution reactions involving thiols and acetal precursors.
Monothioketals find applications across several industries due to their unique chemical properties. In pharmaceuticals, they serve as useful intermediates for synthesizing complex molecules. They are also employed in the synthesis of polymers and organic materials where sulfur-containing functionalities are required. Moreover, monothioketals exhibit potential as bifunctional reagents in cascade reactions or as protecting groups in synthetic transformations.
The stability and functional diversity of monothioketals make them valuable tools for organic chemists aiming to manipulate the structure and reactivity of molecules. Their ability to form stable sulfur-containing linkages provides a distinct advantage over traditional ketals, making them an interesting area of research in modern organic synthesis.

Struttura | Nome chimico | CAS | MF |
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1,3-Oxathiolane-2-acetic acid, 2-methyl-, methyl ester | 80563-95-7 | C7H12O3S |
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1,3-Dithiolo[4,5-b]furan, tetrahydro-3a-methyl- | 67411-25-0 | C6H10OS2 |
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1,3-Oxathiane, 2,2,6-trimethyl- | 30253-09-9 | C7H14OS |
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1-oxa-4-thiaspiro[4.4]nonane | 176-38-5 | C7H12OS |
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8-Methyl-1-oxa-4-thiaspiro(4.5)decane | 43117-17-5 | C9H16OS |
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5-(Chloromethyl)-2,2-dimethyl-1,3-oxathiolane | 42576-20-5 | C6H11ClOS |
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129314-86-9 | C6H10O2S | |
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Hexahydro-2'3a-dimethylspiro1,3-dithiolo4,5-bfuran-2,3'(2'h)-furan | 38325-25-6 | C10H16O2S2 |
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2-Isopropyl-2,6-dimethyl-1,3-oxathiane | 33709-61-4 | C9H18OS |
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2-ethyl-2,6-dimethyl-1,3-oxathiane | 110271-13-1 | C8H16OS |
Letteratura correlata
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
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Elzbieta Frackowiak Phys. Chem. Chem. Phys., 2007,9, 1774-1785
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Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
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Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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